Technical Whitepaper: N,N'-Dimethyl-1,12-diaminododecane
Technical Whitepaper: N,N'-Dimethyl-1,12-diaminododecane
Structural Architectures, Synthesis, and Bio-Application Profiles[1]
CAS Number: 56992-91-7 Formula: C₁₄H₃₂N₂ Molecular Weight: 228.42 g/mol [1][2][3]
Executive Summary
N,N'-Dimethyl-1,12-diaminododecane is a specialized secondary diamine characterized by a hydrophobic C12 (dodecyl) linker capped with N-methylated amine termini.[1] Unlike its primary homolog (1,12-diaminododecane), the methylated nitrogen atoms provide distinct nucleophilic selectivity, preventing uncontrolled cross-linking during polymerization and offering a precise scaffold for the synthesis of Gemini surfactants and pH-responsive lipoplexes .[1]
This guide details the physicochemical properties, validated synthetic routes, and critical applications of CAS 56992-91-7 in drug delivery systems, specifically focusing on its role as a spacer in supramolecular assemblies.[1]
Part 1: Physicochemical Profile & Datasheet[1]
The utility of N,N'-Dimethyl-1,12-diaminododecane lies in its amphiphilic potential.[1] The C12 chain introduces significant hydrophobicity (LogP ~4.5), while the secondary amines remain protonatable at physiological pH, making it an ideal candidate for membrane-interacting agents.[1]
| Property | Value / Characteristic | Technical Note |
| Physical State | Waxy Solid / Crystalline Powder | Low melting point due to reduced H-bonding compared to primary diamines.[1] |
| Melting Point | 30–35 °C (Estimated) | Parent primary diamine melts at 68°C; N-methylation typically depresses MP.[1] |
| Basicity (pKa) | ~10.5 (Amine 1), ~9.8 (Amine 2) | Secondary amines are generally more basic than primary analogs due to inductive stabilization. |
| Solubility | Soluble: EtOH, CHCl₃, DMSO.[1] Insoluble: Water. | Requires protonation (acidic pH) for aqueous solubility. |
| Reactivity | Nucleophilic Secondary Amine | High selectivity for alkyl halides; avoids "over-alkylation" issues common with primary amines. |
Part 2: Synthetic Methodology
The "Gold Standard" Route: Eschweiler-Clarke Methylation[1]
While alkylation of 1,12-dibromododecane with methylamine is possible, it often yields a mixture of primary, secondary, and tertiary amines.[1] The most robust route for high-purity synthesis is the Eschweiler-Clarke reaction , utilizing the primary diamine as the precursor.[1]
Mechanism:
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Condensation of 1,12-diaminododecane with formaldehyde to form an imine/enamine intermediate.[1]
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In-situ reduction by formic acid (source of hydride) to the N-methyl amine.[1]
-
Kinetic control prevents quaternization.
Experimental Protocol:
Note: This protocol is adapted for C12-chain solubility.
-
Reagents: 1,12-Diaminododecane (10 mmol), Formic Acid (98%, 50 mmol), Formaldehyde (37% aq, 25 mmol).[1]
-
Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.
-
Procedure:
-
Dissolve 1,12-diaminododecane in 20 mL formic acid at 0°C (Caution: Exothermic).
-
Add formaldehyde solution dropwise.
-
Reflux at 100°C for 12–18 hours. CO₂ evolution indicates reaction progress.
-
Workup: Cool to RT. Basify with 4M NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na₂SO₄. Remove solvent. Distill under reduced pressure or recrystallize from cold hexane.
-
Visualization: Synthetic Pathway
Figure 1: Selective methylation via Eschweiler-Clarke mechanism preventing over-alkylation.[1]
Part 3: Applications in Drug Development
1. Gemini Surfactant Synthesis (Gene Delivery Vectors)
The primary utility of CAS 56992-91-7 is as the spacer scaffold for Gemini surfactants.[1][4] These surfactants contain two cationic head groups and two hydrophobic tails.
-
Why C12? The 12-carbon spacer provides flexibility, allowing the surfactant heads to pack efficiently at the DNA surface, neutralizing the phosphate backbone.[1]
-
Why N-Methyl? Starting with the N,N'-dimethyl derivative allows for the synthesis of permanently charged quaternary ammoniums (by reacting with alkyl halides) or pH-sensitive tertiary amines .[1]
Protocol: Synthesis of 12-12-12 Gemini Surfactant
-
Reactants: N,N'-Dimethyl-1,12-diaminododecane + 1-Bromododecane (2.2 equivalents).[1]
-
Solvent: Acetonitrile/Ethanol (1:1).
-
Conditions: Reflux 48h.
-
Result: A quaternary ammonium salt (Gemini 12-12-12) used for lipoplex formation.[1]
2. Supramolecular Linkers (PROTACs & Rotaxanes)
In Proteolysis Targeting Chimeras (PROTACs), linker length and hydrophobicity determine the stability of the Ternary Complex (Target-Linker-E3 Ligase).[1]
-
The C12 chain acts as a "hydrophobic ruler," spanning deep binding pockets.
-
The secondary amines serve as attachment points for the Warhead and the E3 Ligase ligand via alkylation or acylation.
Visualization: Gemini Surfactant Assembly
Figure 2: Assembly of Gemini Surfactants using the C12 diamine spacer for gene delivery applications.[1]
Part 4: Analytical Characterization (Self-Validation)[1]
To ensure the integrity of the synthesized or purchased material, use the following analytical markers.
1. Proton NMR (¹H NMR, CDCl₃, 400 MHz)
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δ 2.45 ppm (s, 6H): N-Me groups. Diagnostic Peak. (Absence indicates primary amine; splitting indicates quaternary salt).
-
δ 2.58 ppm (t, 4H): -N-CH₂ - (Methylene adjacent to nitrogen).[1]
-
δ 1.45 ppm (m, 4H): -N-CH₂-CH₂ -.[1]
-
δ 1.28 ppm (br s, 16H): Bulk methylene chain.
2. Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: 229.26 m/z.
-
Note: If peaks at 215 m/z are observed, incomplete methylation (monomethyl) occurred.
3. Thin Layer Chromatography (TLC)
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Stationary Phase: Silica Gel 60 F254.
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Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).
-
Stain: Ninhydrin (Weak/No reaction for secondary/tertiary amines) or Iodine Chamber (Brown spot). Tip: Dragendorff’s reagent is specific for tertiary/quaternary amines and can help distinguish impurities.[1]
References
-
Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition, 39(11), 1906–1920. Link
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Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic studies of aqueous m-s-m gemini surfactant systems. Journal of Colloid and Interface Science, 244(2), 377-384.[1] Link
-
ChemicalBook. (2024). N,N'-Dimethyl-1,12-diaminododecane Properties and Suppliers. Link
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PubChem. (2024). Compound Summary: 1,12-Dodecanediamine (Parent Structure Data).[1][5] Link
-
Kirby, A. J., et al. (2003). Geminis at work: Structure-activity relationships of new gemini surfactants for gene delivery.[1] Angewandte Chemie, 115(11). (Contextualizing the C12 spacer).
Sources
- 1. CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine [cymitquimica.com]
- 2. N,N′-Dimethyl-1,12-diaminododecane | CAS 56992-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N,N'-Dimethyldodecane-1,12-diamine | 56992-91-7 [sigmaaldrich.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 1,12-Diaminododecane, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
